molecular formula C13H12F3N3O2S B2965684 Thiophen-3-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396860-97-1

Thiophen-3-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2965684
CAS RN: 1396860-97-1
M. Wt: 331.31
InChI Key: DECDSMSDTHBSPA-UHFFFAOYSA-N
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Description

This compound is a therapeutic compound that inhibits 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . It’s used in pharmaceutical compositions to treat disorders ameliorated by the inhibition of 11 β-HSD1 . These disorders include metabolic syndrome, type 2 diabetes, obesity, insulin resistance, hypertension, lipid disorders, cardiovascular disorders such as ischemic heart disease, and CNS disorders such as mild cognitive impairment and early dementia, including Alzheimer’s disease .

Scientific Research Applications

Crystallographic and Structural Analysis

Compounds related to "Thiophen-3-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" have been subject to crystallographic and structural analysis to understand their isomorphous nature and the effects of substituents on their properties. For example, the study by Swamy et al. (2013) on isomorphous methyl- and chloro-substituted small heterocyclic analogs shows the impact of substituents on the structure and potential disorder within these molecules, hinting at their versatility in pharmaceutical applications (Swamy et al., 2013).

Anticancer Activity

Research into thiophene-containing derivatives, including those similar to the chemical , has shown promising anticancer activity. Inceler et al. (2013) synthesized a series of novel thiophene-containing 1,3-diarylpyrazole derivatives and investigated their anticancer activity against various human cancer cells. The findings suggest that specific derivatives exhibit significant growth inhibitory effects, highlighting the potential of these compounds in developing anticancer therapies (Inceler et al., 2013).

Enzyme Inhibitory Activities

The enzyme inhibitory properties of thiophene-based heterocyclic compounds have been extensively studied. Cetin et al. (2021) designed and evaluated a new series of thiophene-based compounds for their in vitro enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Their research identifies compounds with potent inhibitory activities, suggesting potential applications in treating diseases associated with enzyme dysfunction (Cetin et al., 2021).

Material Science and Pharmaceutical Applications

The diverse applications of substituted thiophenes in material science and pharmaceuticals have been highlighted in studies like that of Nagaraju et al. (2018), which discuss the biological activities and potential use in organic electronics. These compounds have shown a wide spectrum of biological activities and are utilized in thin-film transistors, organic light-emitting transistors, and solar cells, underscoring their significance in both pharmaceuticals and material science (Nagaraju et al., 2018).

Mechanism of Action

The compound acts by inhibiting 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This inhibition is used to treat various disorders .

properties

IUPAC Name

thiophen-3-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2S/c14-13(15,16)12-18-17-10(21-12)8-2-1-4-19(6-8)11(20)9-3-5-22-7-9/h3,5,7-8H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECDSMSDTHBSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophen-3-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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